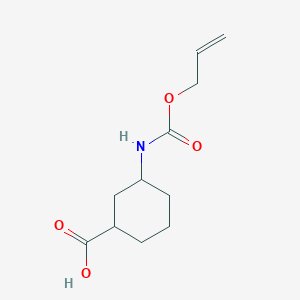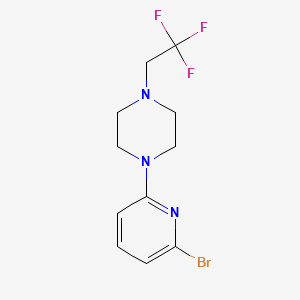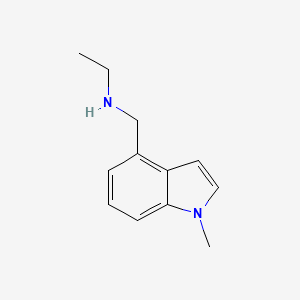![molecular formula C11H16ClN3O B1469288 4-Chloro-6-[3-(méthoxyméthyl)pyrrolidin-1-yl]-2-méthylpyrimidine CAS No. 1344360-61-7](/img/structure/B1469288.png)
4-Chloro-6-[3-(méthoxyméthyl)pyrrolidin-1-yl]-2-méthylpyrimidine
Vue d'ensemble
Description
4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine is a useful research compound. Its molecular formula is C11H16ClN3O and its molecular weight is 241.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Découverte et développement de médicaments
Le cycle pyrrolidine est une caractéristique commune des molécules bioactives en raison de sa capacité à explorer efficacement l’espace pharmacophore grâce à son hybridation sp3. Cela augmente la couverture tridimensionnelle des molécules, améliorant ainsi leur interaction avec les cibles biologiques . Le composé en question pourrait servir de structure de tête dans le développement de nouveaux agents thérapeutiques.
Modulateurs sélectifs des récepteurs androgènes (SARMs)
Des dérivés de la pyrrolidine ont été synthétisés en tant que SARMs, qui sont des composés qui modulent sélectivement les récepteurs androgènes à des fins thérapeutiques. Les substituants méthoxyméthyle et chloro sur le cycle pyrimidine pourraient potentiellement influencer la sélectivité et la puissance du composé en tant que SARM .
Traitement des maladies auto-immunes
Les dérivés de la pyrrolidine ont montré une activité en tant qu’agonistes inverses du récepteur orphelin apparenté à l’acide rétinoïque γ (RORγt), qui est impliqué dans les maladies auto-immunes. La stéréochimie du cycle pyrrolidine peut conduire à différents profils biologiques, qui pourraient être explorés avec le composé donné .
Synthèse organique
Le composé peut être utilisé comme intermédiaire en synthèse organique. Ses divers groupes fonctionnels en font un bloc de construction précieux pour la construction de molécules plus complexes, qui pourraient être utilisées dans diverses réactions et procédés chimiques .
Intermédiaires pharmaceutiques
En tant qu’intermédiaire dans les produits pharmaceutiques, ce composé pourrait être utilisé pour synthétiser une large gamme de médicaments. Sa complexité structurale permet l’introduction de divers substituants, qui peuvent modifier les propriétés pharmacocinétiques et pharmacodynamiques des médicaments résultants .
Produits agrochimiques
Dans le domaine des produits agrochimiques, ces composés sont utilisés pour créer des produits qui protègent les cultures contre les ravageurs et les maladies. Les substituants spécifiques du composé pourraient être adaptés pour améliorer son activité contre des menaces agricoles particulières .
Colorants
La structure chimique du composé pourrait être utilisée dans la synthèse de colorants. La présence du cycle pyrrolidine et du groupe chloro pourrait contribuer à l’affinité de liaison du colorant à différents substrats, offrant un potentiel pour le développement de nouveaux colorants .
Synthèse stéréosélective
Les centres stéréogènes du cycle pyrrolidine peuvent être exploités en synthèse stéréosélective pour créer des composés énantiomériquement purs. Ceci est particulièrement important dans l’industrie pharmaceutique, où la stéréochimie d’un médicament peut affecter de manière significative son efficacité et sa sécurité .
Propriétés
IUPAC Name |
4-chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8-13-10(12)5-11(14-8)15-4-3-9(6-15)7-16-2/h5,9H,3-4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIVDJFQIJJYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(C2)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469206.png)
![1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469207.png)

![[3-(Furan-3-yl)phenyl]methanamine](/img/structure/B1469209.png)



![1-[(Propylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469215.png)
![1-[(2-Chlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469216.png)





